molecular formula C6H8O3 B6284438 2-(2-oxooxolan-3-yl)acetaldehyde CAS No. 195062-71-6

2-(2-oxooxolan-3-yl)acetaldehyde

Cat. No.: B6284438
CAS No.: 195062-71-6
M. Wt: 128.1
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Description

2-(2-Oxooxolan-3-yl)acetaldehyde is a cyclic aldehyde featuring a tetrahydrofuran-2-one (γ-lactone) ring substituted at the 3-position with an acetaldehyde group. This structure combines the reactivity of an aldehyde with the stability conferred by the lactone ring, making it distinct from simpler aldehydes like acetaldehyde.

Properties

CAS No.

195062-71-6

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxooxolan-3-yl)acetaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxybutanal, which yields the desired furan ring structure . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxooxolan-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Formation of 2-(2-oxooxolan-3-yl)acetic acid.

    Reduction: Formation of 2-(2-oxooxolan-3-yl)ethanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Aldehydes: (Z)- and (E)-DMCHA

  • Structure : (Z)- and (E)-DMCHA are cyclohexylidene acetaldehydes with a conjugated double bond, differing in stereochemistry.
  • Key Properties: These isomers are critical components of aggregation pheromones in beetles (e.g., Anthonomus grandis). Their fragmentation patterns (e.g., m/z 152, 137) are distinct due to the cyclohexene ring, whereas 2-(2-oxooxolan-3-yl)acetaldehyde’s lactone ring would yield different fragmentation signatures (e.g., m/z peaks for lactone cleavage) .
  • Applications : Used in pest control due to their pheromonal activity.

Acetaldehyde

  • Structure : A simple, linear aldehyde (CH₃CHO).
  • Key Properties : Highly volatile and prone to oxidation (e.g., forming acetic acid). In contrast, the lactone ring in this compound likely reduces volatility and enhances stability .
  • Applications : Industrial solvent and intermediate; decomposition product of metaldehyde ().

2-(2-Oxo-morpholin-3-yl)-acetamide

  • Structure: Morpholinone ring with an acetamide substituent.
  • Key Properties : Exhibits broad-spectrum antifungal activity due to the acetamide group, which enhances bioavailability compared to the reactive aldehyde group in the target compound .
  • Applications : Pharmaceutical agent (antifungal).

2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic Acid

  • Structure : Oxolan ring with acetyloxy and two ketone groups.
  • Key Properties: The multiple electron-withdrawing groups increase acidity and reactivity, contrasting with the aldehyde-dominated reactivity of the target compound.

2-Ethoxy-2-(oxolan-3-yl)acetic Acid

  • Structure : Oxolan ring with ethoxy and carboxylic acid groups.
  • Key Properties : The carboxylic acid group enhances water solubility, whereas the target compound’s aldehyde group favors nucleophilic reactions (e.g., Schiff base formation) .

Comparative Data Table

Compound Structure Features Key Properties/Applications References
This compound Oxolan-2-one ring, acetaldehyde group Potential pheromone component; moderate stability due to lactone ring
(Z)-DMCHA Cyclohexylidene, acetaldehyde Beetle pheromone (m/z 152, 137); stereospecific activity
Acetaldehyde CH₃CHO High volatility; oxidizes to acetic acid; decomposition artifact
2-(2-Oxo-morpholin-3-yl)-acetamide Morpholinone ring, acetamide group Antifungal agent; improved metabolic stability
2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic acid Multi-oxo, acetoxy substituents Synthetic intermediate (NSC-151091); acidic
2-Ethoxy-2-(oxolan-3-yl)acetic acid Ethoxy, carboxylic acid substituents Water-soluble; used in R&D for functional group studies

Key Research Findings

  • Pheromonal Potential: Structural parallels to DMCHA isomers suggest this compound could function in insect communication, though empirical validation is required .
  • Stability : The lactone ring reduces volatility compared to acetaldehyde, making it less prone to evaporation but still reactive at the aldehyde site .
  • Analytical Challenges : Like acetaldehyde, the compound may form measurement artifacts under oxidative conditions (e.g., ozone exposure), necessitating careful analytical protocols .
  • Biological Activity: Unlike morpholinone-derived acetamides (), the aldehyde group may limit pharmaceutical utility due to reactivity but could enhance pheromone specificity .

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